N-(2-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
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Overview
Description
N-(2-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is a compound of interest in the field of medicinal chemistry due to its structural characteristics and potential biological activities. The compound's synthesis and analysis involve complex chemical reactions and a deep understanding of its molecular structure.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that lead to the selective formation of desired products. For instance, the synthesis of histone deacetylase inhibitors showcases the intricate design and biological evaluation of benzamide derivatives, highlighting the importance of selective inhibition for therapeutic purposes (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined using X-ray diffraction and density functional theory (DFT) calculations. These methods provide insights into the crystallographic and electronic properties, essential for understanding the compound's reactivity and stability (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, leading to the formation of complex structures. Their reactivity can be explored through potentiometric studies and complexation reactions with metal ions, providing insights into their chemical behavior and potential applications in material science and biochemistry (Thangjam & Rajkumari, 2010).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure analysis provides information on the molecular packing and intermolecular interactions, which influence the compound's physical properties (Zaoui et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the compound's suitability for specific applications. Synthesis methods often tailor these properties to enhance the compound's performance in biological or industrial applications (Sabbaghan & Hossaini, 2012).
properties
IUPAC Name |
N-(2-ethylphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-15-7-4-5-10-18(15)21-20(24)16-8-6-9-17(13-16)25-19-12-11-14(2)22-23-19/h4-13H,3H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUMEDKDVCFVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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